molecular formula C17H18ClNO B4185843 4-chloro-N-(1-phenylbutan-2-yl)benzamide

4-chloro-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4185843
M. Wt: 287.8 g/mol
InChI Key: FCBJZNRMIIHWAO-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 1-phenylbutan-2-yl amine moiety. Its synthesis typically involves multi-step reactions, including the use of thiourea intermediates and cyclization strategies. For instance, thioureas derived from 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide are key precursors for generating heterocyclic derivatives like 4H-1,3,5-oxadiazines .

Properties

IUPAC Name

4-chloro-N-(1-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-2-16(12-13-6-4-3-5-7-13)19-17(20)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBJZNRMIIHWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-phenylbutan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 1-benzylpropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with 1-benzylpropylamine to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-chloro-N-(1-phenylbutan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-N-(1-phenylbutan-2-yl)benzamide with analogous benzamide derivatives, focusing on structural features, synthesis pathways, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C₁₇H₁₇ClNO 286.78 1-Phenylbutan-2-yl, 4-Cl-benzamide Likely lipophilic; crystalline
4-Chloro-N-(p-tolyl)benzamide C₁₄H₁₂ClNO 245.71 p-Tolyl, 4-Cl-benzamide White crystal; confirmed by NMR
4-Chloro-N-(hydroxymethyl)benzamide C₈H₈ClNO₂ 185.61 Hydroxymethyl, 4-Cl-benzamide White crystal; polar functionality
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2) C₁₉H₁₃ClN₂OS 352.84 Imidazopyridine-thienyl, 4-Cl-benzamide GABA receptor modulation (EC₅₀ ~0.5 µM)
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide C₂₅H₁₉Cl₂N₂O₃ 473.34 Dichlorophenyl, dioxoisoindolyl High molecular weight; potential kinase inhibition
4-Chloro-N-(naphthalen-2-yl)benzamide C₁₇H₁₂ClNO 281.74 Naphthyl, 4-Cl-benzamide Planar aromatic system; lipophilic

Key Observations :

Structural Diversity :

  • The target compound’s 1-phenylbutan-2-yl group distinguishes it from simpler analogs (e.g., 4-chloro-N-(p-tolyl)benzamide) and more complex heterocyclic derivatives (e.g., DS2). This branching may enhance membrane permeability compared to polar derivatives like 4-chloro-N-(hydroxymethyl)benzamide .
  • DS2 and the dioxoisoindolyl derivative incorporate fused aromatic systems, which are associated with enhanced receptor binding (e.g., GABAₐ receptors for DS2 ).

Synthetic Routes :

  • Thiourea intermediates are common in synthesizing benzamide derivatives. For example, this compound precursors involve DCC-mediated cyclization , while DS2 requires imidazopyridine-thienyl coupling .
  • Crystallographic data for analogs (e.g., hydrogen bonding in (Z)-4-chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide) highlight the role of intermolecular interactions in stability .

DS2’s efficacy as a GABA receptor modulator underscores the pharmacological impact of substituent choice on benzamide scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(1-phenylbutan-2-yl)benzamide
Reactant of Route 2
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4-chloro-N-(1-phenylbutan-2-yl)benzamide

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